Comparative Physicochemical Properties: Molecular Weight and Lipophilicity
5-(3,6-Dibromo-2-fluorophenyl)oxazole exhibits a higher molecular weight (320.94 g/mol) and computed lipophilicity (XLogP3-AA = 3.5) compared to its monobromo-difluoro analog, 5-(2-bromo-3,6-difluorophenyl)oxazole (MW = 260.03 g/mol) [REFS-1, REFS-4]. These quantitative differences are a direct result of substituting a fluorine atom with a heavier, more lipophilic bromine atom [1].
| Evidence Dimension | Molecular Weight (MW) and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 320.94 g/mol, XLogP3-AA = 3.5 |
| Comparator Or Baseline | 5-(2-Bromo-3,6-difluorophenyl)oxazole; MW = 260.03 g/mol |
| Quantified Difference | MW difference = +60.91 g/mol; Qualitative increase in lipophilicity |
| Conditions | Computed properties from PubChem and vendor datasheets [REFS-1, REFS-4]. |
Why This Matters
The significantly higher molecular weight and lipophilicity of 5-(3,6-dibromo-2-fluorophenyl)oxazole directly impact its potential for membrane permeability and in vivo distribution, making it a distinct candidate from its lower-molecular-weight analogs for studies where these parameters are critical.
- [1] PubChem. (2026). Compound Summary for CID 146035085, 5-(3,6-Dibromo-2-fluorophenyl)oxazole. National Center for Biotechnology Information. View Source
